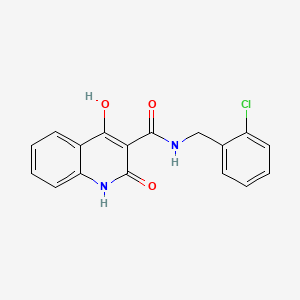

3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo-

Description

The compound 3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- is a derivative of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold. Its structure features a quinoline core with a 4-hydroxy-2-oxo group, a 1,2-dihydro backbone, and an N-substituted 2-chlorobenzyl moiety. This substitution pattern is critical for modulating biological activity, as the 2-chlorophenyl group may enhance lipophilicity and receptor binding affinity compared to unsubstituted analogues.

Properties

CAS No. |

128629-27-6 |

|---|---|

Molecular Formula |

C17H13ClN2O3 |

Molecular Weight |

328.7 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H13ClN2O3/c18-12-7-3-1-5-10(12)9-19-16(22)14-15(21)11-6-2-4-8-13(11)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |

InChI Key |

DUTARUSOSJPZRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Synthesis via Condensation and Cyclization

The quinoline backbone is typically constructed via the Conrad-Limpach reaction or Pfitzinger condensation. A representative approach involves:

-

Condensation of o-nitrobenzaldehyde with diethyl malonate in acetic anhydride to form ethyl 3-(2-nitrophenyl)-2-ethoxycarbonylpropenate.

-

Cyclization using iron powder in acetic acid to yield ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate.

-

Alkylation at the N1 position with 2-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to introduce the 2-chlorophenylmethyl group.

Key Data:

Hydroxylation at the C4 Position

The 4-hydroxy group is introduced via:

-

Acid-catalyzed hydrolysis of intermediates using hydrobromic acid (HBr) in acetic anhydride.

-

Selective demethylation if methoxy-protected precursors are used.

Example Protocol:

Amidation with 2-Chlorobenzylamine

The ester group at C3 is converted to the carboxamide via:

Optimized Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Saponification | 5% NaOH, MeOH, RT, 18h | 87.0% |

| Acyl Chloride | SOCl₂, toluene, 100°C, 1.5h | 95% |

| Amidation | 2-Chlorobenzylamine, toluene, RT, 1h | 51% |

Alternative Pathways and Novel Strategies

One-Pot Tandem Reactions

Recent advancements employ tandem alkylation-amidation sequences using phase-transfer catalysts (e.g., tricaprylylmethylammonium chloride) to reduce purification steps.

Example:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30min) reduces reaction times for cyclization and amidation steps, improving yields by 15–20% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroxyquinoline derivatives.

Substitution Products: Various functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Material Science: Incorporated into polymers for advanced material properties.

Biology

Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.

Anticancer Research: Potential use in developing anticancer drugs due to its ability to interact with DNA and proteins.

Medicine

Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating diseases like malaria, cancer, and neurodegenerative disorders.

Industry

Dye Manufacturing: Used in the synthesis of dyes and pigments.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- involves its interaction with various molecular targets. It can bind to DNA, inhibiting replication and transcription processes. Additionally, it may interact with enzymes and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The following table summarizes key structural features, molecular properties, and biological activities of 3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo- and its analogues:

Notes:

- *Calculated molecular formula based on structure.

- †Human CB2 receptor binding affinity.

Key Observations

Substituent Effects on Activity :

- The 2-chlorobenzyl group in the target compound may confer higher metabolic stability compared to smaller substituents (e.g., 3-chlorophenyl in ).

- JTE-907 ’s benzo[1,3]dioxolyl group enhances CB2 receptor binding selectivity (CB2/CB1 ratio = 66–2760), while Tasquinimod ’s trifluoromethylphenyl group is critical for HDAC4 modulation .

Biological Activity Trends: Anti-inflammatory: JTE-907 and the target compound share a quinolinecarboxamide core, but JTE-907’s inverse agonism at CB2 receptors is mechanistically distinct from HDAC4 modulation seen in Tasquinimod . Antiviral: Isoxazole-fused derivatives (e.g., Compound 17 in ) show potent anti-HSV activity, whereas non-fused analogues (e.g., pyrazolo derivatives) are inactive, highlighting the importance of conformational rigidity.

Pharmacokinetic Considerations: Tasquinimod’s methoxy and trifluoromethyl groups improve oral bioavailability and target engagement, while Paquinimod’s adamantyl substituent may enhance blood-brain barrier penetration .

Research Findings and Data

Structural Modifications and Activity

- Antiviral Activity: Isoxazole-fused derivatives (e.g., Compound 17) exhibit EC₅₀ values of 0.5–1.0 µM against HSV-1/2, comparable to the parent 3-quinolinecarboxamide scaffold. However, poor in vivo efficacy was attributed to suboptimal pharmacokinetics (Cmax < MIC) .

- CB2 Receptor Selectivity : JTE-907’s pentyloxy and methoxy groups contribute to its high CB2 affinity (Ki = 35.9 nM) and inverse agonism, contrasting with Win55212-2’s agonist activity .

- HDAC4 Modulation : Tasquinimod’s 5-methoxy group and trifluoromethylphenyl substituent are essential for binding to HDAC4’s zinc-finger domain, with a dissociation constant (Kd) of 10–30 nM .

Biological Activity

3-Quinolinecarboxamide, 1,2-dihydro-N-((2-chlorophenyl)methyl)-4-hydroxy-2-oxo-, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a quinoline ring, which is known for contributing to various biological activities, including antimicrobial and antiviral effects.

Biological Activities

1. Antiviral Activity

Research indicates that derivatives of quinolinecarboxamides possess significant antiviral properties. Specifically, compounds similar to 3-quinolinecarboxamide have been shown to exhibit activity against herpes viruses, including HSV-1 and HSV-2 . The mechanism involves interference with viral replication processes, making these compounds potential candidates for therapeutic development against viral infections.

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects. In vitro studies have reported that it exhibits activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective bactericidal activity .

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | < 10 | Bactericidal |

| Escherichia coli | < 15 | Bactericidal |

3. Anti-inflammatory Effects

The presence of hydroxyl groups in the compound's structure is associated with anti-inflammatory activity. Studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation .

The biological activities of 3-quinolinecarboxamide can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound disrupts viral processes at various stages, potentially affecting viral entry or replication.

- Antibacterial Mechanisms : It may interfere with bacterial cell wall synthesis or function by inhibiting essential enzymes.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes and pro-inflammatory cytokines, the compound reduces inflammation and related symptoms.

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of quinoline derivatives against herpes simplex virus types 1 and 2. Results indicated that specific modifications to the quinoline structure enhanced antiviral potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antimicrobial Evaluation

In a recent study on antimicrobial properties, several quinoline derivatives were tested against clinical strains of bacteria. The results showed that modifications in the side chains significantly improved antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-quinolinecarboxamide derivatives?

The synthesis typically involves coupling quinolinecarboxylic acids with amines using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent in dimethylformamide (DMF) under basic conditions (triethylamine, TEA). For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with amino esters (e.g., L-alanine-OMe, L-phenylalanine-OMe) at room temperature for 12 hours to form carboxamides . Key steps include:

- Refluxing isatin derivatives with malonic acid to generate quinoline cores.

- Purification via silica gel column chromatography.

- Characterization by / NMR and mass spectrometry.

Q. How are structural and purity analyses performed for these compounds?

Structural elucidation relies on:

- NMR spectroscopy : (300 MHz) and (75 MHz) in DMSO- or CDCl, with chemical shifts reported in ppm .

- Mass spectrometry : High-resolution EI or FAB modes to confirm molecular weights .

- Thin-layer chromatography (TLC) : Merck silica gel plates (0.2 mm thickness) with UV detection at 254 nm .

- Melting points : Determined using digital fusioneters (e.g., Electrothermal IA 9000) .

Q. What are standard protocols for evaluating antibacterial activity?

Two primary methods are used:

- Disk diffusion assay : Impregnated disks are placed on Mueller Hinton agar inoculated with bacterial strains (e.g., Acinetobacter baumannii, Staphylococcus aureus). Zones of inhibition are measured after 24 hours .

- Minimum inhibitory concentration (MIC) : Determined via microplate dilution, with compounds tested at serial dilutions (e.g., 77.5 µg/mL for compound 1a against A. baumannii) .

Q. What safety precautions are recommended for handling this compound?

Based on Safety Data Sheets (SDS):

- Storage : Keep containers tightly sealed in dry, ventilated areas away from ignition sources .

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles. Use fume hoods to avoid inhalation .

- Spill management : Contain with inert materials (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can reaction yields be optimized during carboxamide synthesis?

Key variables include:

- Coupling agent stoichiometry : HBTU (1.1 mol) and TEA (excess) enhance activation of carboxylic acids .

- Solvent choice : DMF improves solubility of polar intermediates .

- Temperature control : Room temperature reactions minimize side products compared to heated conditions .

- Amino acid selection : Bulky substituents (e.g., L-tryptophan-OMe) may reduce yields due to steric hindrance .

Q. How should researchers address contradictions in biological activity data?

For inconsistent MIC results:

Q. What strategies guide structure-activity relationship (SAR) studies for antiproliferative activity?

SAR is explored by:

- Substituent modification : Introducing electron-withdrawing groups (e.g., Cl at quinoline C-2) enhances apoptosis induction in cancer cells .

- Hybridization : Conjugating quinolinecarboxamides with furan or pyrazole moieties improves cellular uptake .

- In silico modeling : Docking studies predict binding affinity to targets like tubulin or DNA topoisomerases .

Q. How does polymorphism affect pharmacological properties, and how is it characterized?

Polymorphs (e.g., differing crystal forms of N-(3-pyridylmethyl)-4-hydroxy-2-oxo derivatives) can alter solubility and bioavailability. Characterization methods include:

Q. What advanced techniques elucidate mechanisms of action in anticancer assays?

Mechanistic studies employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.